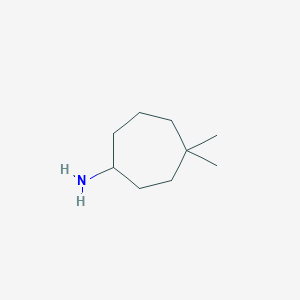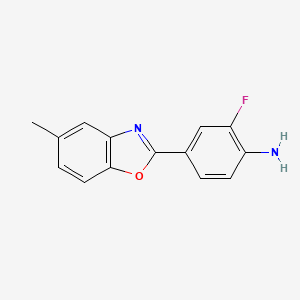![molecular formula C26H31N5O9 B2861919 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate CAS No. 1351643-71-4](/img/structure/B2861919.png)
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds containing the 1H-benzo[d]imidazol-2-yl moiety are known to exhibit a broad range of chemical and biological properties . They are key building blocks for a variety of compounds and play a crucial role in many biological activities such as antibacterial, antiviral, anti-inflammatory, antitumor, and more .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic and analytical techniques such as FT–IR, 1H NMR, ESI mass spectra, UV–vis, and fluorescence spectroscopy .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. This compound could be explored for its efficacy against various bacteria and fungi, potentially leading to the development of new antibiotics or antifungal agents. The presence of the imidazole ring suggests it may interfere with the synthesis of nucleic acids or proteins within microbial cells, thus inhibiting their growth .
Antitumor Potential
The structural similarity of this compound to other benzimidazole derivatives that have shown antitumor activity suggests it could be effective in cancer treatment. It may work by disrupting cell division or inducing apoptosis in cancer cells. Research could focus on its effects on specific cancer cell lines, such as breast or colon cancer cells .
Anti-inflammatory Properties
Compounds with an imidazole core have been associated with anti-inflammatory effects. This compound could be studied for its potential to reduce inflammation, which is a common pathway in many chronic diseases, including arthritis and cardiovascular diseases .
Antiviral Applications
Given the broad range of biological activities of imidazole derivatives, this compound might also possess antiviral properties. It could be tested against various viruses to assess its potential as an antiviral drug, possibly acting by inhibiting viral replication or assembly .
Antiparasitic Effects
Benzimidazole derivatives have been used as antiparasitic agents. This compound could be investigated for its effectiveness against parasitic infections, such as those caused by helminths or protozoa. Its mode of action could involve disrupting the energy metabolism of the parasites .
Gastroprotective Usage
Some imidazole derivatives are known for their gastroprotective effects, which could make this compound a candidate for treating ulcers or gastritis. It might work by increasing the production of protective mucus in the stomach lining or by reducing stomach acid secretion .
Neuroprotective Role
Research could explore the neuroprotective potential of this compound, possibly in the context of neurodegenerative diseases like Alzheimer’s or Parkinson’s. It may help by modulating neurotransmitter systems or protecting neural tissue from oxidative stress .
Analgesic Properties
Lastly, the compound’s potential as an analgesic could be examined. It might act on central or peripheral pain pathways, offering relief from chronic pain conditions without the side effects associated with opioids .
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole-containing compounds .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O.2C2H2O4/c28-22(23-11-10-18-6-2-1-3-7-18)17-27-14-12-26(13-15-27)16-21-24-19-8-4-5-9-20(19)25-21;2*3-1(4)2(5)6/h1-9H,10-17H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPFMHSESRFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCCC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)


![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)


![(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide](/img/structure/B2861846.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2861848.png)
![N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861849.png)
![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2861851.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2861853.png)
![Cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861855.png)
![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)